N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H7N3O·HCl It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Properties
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-5-2-4-6-3-8-7-4;/h3,5H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYJDOQYSLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 1,2,4-oxadiazole derivatives with methylamine. One common method includes the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting amidoxime with carboxylic acids or their derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene.
Methylation: The 1,2,4-oxadiazole derivative is then reacted with methylamine under controlled conditions to introduce the N-methyl group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Sodium dichloroisocyanurate (SDCI).
Reducing agents: Lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups and properties .
Scientific Research Applications
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production, which is a potential mechanism for its nematicidal activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a methanamine group.
Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: This compound contains a 1,2,4-oxadiazole ring with nitro groups, making it more energetic.
Methylenebis(1,2,4-oxadiazol-3-yl) derivatives: These compounds have a bis-oxadiazole structure and are used in the development of energetic materials.
Uniqueness
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and biological properties.
Biological Activity
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by the presence of a 1,2,4-oxadiazole ring and an N-methyl group. Its molecular formula is , with a molecular weight of approximately 163.6 g/mol. The compound's structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
- The compound has been studied for its potential antimicrobial effects against various pathogens. In vitro assays have demonstrated its efficacy against bacteria and fungi, suggesting it may serve as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
- Preliminary studies indicate that derivatives of the 1,2,4-oxadiazole class possess anticancer properties. For instance, compounds with similar structural features have shown selective inhibition against cancer cell lines such as MCF-7 and HeLa . The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.
3. Enzyme Inhibition
- This compound has been reported to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition may lead to altered metabolic pathways in target cells.
The mechanism of action for this compound involves interaction with various molecular targets:
Enzyme Interaction
- The compound's ability to inhibit specific enzymes suggests it may interfere with metabolic processes essential for cell survival and proliferation. For example, its action on SDH could disrupt energy production in cancer cells.
Cellular Pathways
- By affecting key signaling pathways within cells, this compound may induce apoptosis or inhibit cell cycle progression in cancerous cells. Research into its effects on apoptosis-related proteins is ongoing .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated antimicrobial activity; showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anticancer effects; demonstrated IC50 values in the micromolar range against various cancer cell lines. |
| Study 3 | Assessed enzyme inhibition; confirmed SDH as a target with substantial inhibitory effects observed at low concentrations. |
Applications in Research
This compound has potential applications across various fields:
Medicinal Chemistry
- As a lead compound for developing novel therapeutic agents targeting microbial infections and cancer.
Biological Research
- Utilized in studies focusing on metabolic pathways and enzyme functions.
Material Science
- Explored for its properties in synthesizing new materials with specific chemical functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
